molecular formula C22H20N4O3S B10937442 9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10937442
M. Wt: 420.5 g/mol
InChI Key: OGFBEVSLUCWWBC-UHFFFAOYSA-N
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Description

4-{[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHOXY}PHENYL METHYL ETHER is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHOXY}PHENYL METHYL ETHER involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the furan and phenyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHOXY}PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-{[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHOXY}PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-{[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHOXY}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHOXY}PHENYL METHYL ETHER stands out due to its complex structure and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

12-ethyl-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N4O3S/c1-4-17-13(2)30-22-19(17)21-24-20(25-26(21)12-23-22)18-10-9-16(29-18)11-28-15-7-5-14(27-3)6-8-15/h5-10,12H,4,11H2,1-3H3

InChI Key

OGFBEVSLUCWWBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)OC)C

Origin of Product

United States

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